molecular formula C21H31ClN2O3S B11358992 1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

Cat. No.: B11358992
M. Wt: 427.0 g/mol
InChI Key: XZYICPRHUDSXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety. Its distinct chemical properties make it a subject of interest for chemists and researchers in related disciplines.

Preparation Methods

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperidine derivative.

    Cyclooctyl Group Addition: The cyclooctyl group is introduced through alkylation reactions, typically using cyclooctyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carbonyl group to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorobenzyl moiety may interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its biological activities.

Comparison with Similar Compounds

1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide can be compared with other sulfonyl-containing piperidine derivatives, such as:

    1-[(4-bromobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-[(4-methylbenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.

    1-[(4-fluorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.

These comparisons highlight the unique aspects of this compound, particularly its specific interactions and reactivity due to the presence of the chlorine atom.

Properties

Molecular Formula

C21H31ClN2O3S

Molecular Weight

427.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S/c22-19-10-8-17(9-11-19)16-28(26,27)24-14-12-18(13-15-24)21(25)23-20-6-4-2-1-3-5-7-20/h8-11,18,20H,1-7,12-16H2,(H,23,25)

InChI Key

XZYICPRHUDSXDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.